11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a methanopyrido[1,2-a][1,5]diazocin ring system
Properties
IUPAC Name |
11-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-21-15-14(19-20-21)16(18-9-17-15)22-6-10-5-11(8-22)12-3-2-4-13(24)23(12)7-10/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGLQPGLDIRCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Cyclocondensation and Diazotization
The triazolo[4,5-d]pyrimidine system is synthesized via a modified Gould–Jacobs reaction, adapting protocols from triazolopyrimidine literature.
Step 1: Amination of 4,6-Dichloropyrimidine
4,6-Dichloro-2-methylpyrimidine-5-amine reacts with 3-methyl-1H-1,2,3-triazol-5-amine in ethanol under reflux (78°C, 48 h), yielding 4-chloro-6-(3-methyl-1H-1,2,3-triazol-5-ylamino)pyrimidin-5-amine.
Step 2: Diazotization and Cyclization
Treatment with sodium nitrite (NaNO₂) in acetic acid/water (1:1 v/v) at 0–5°C induces diazotization, followed by thermal cyclization (50°C, 1 h) to form the triazolo[4,5-d]pyrimidine ring.
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 1) | 82% |
| Yield (Step 2) | 78% |
| Purity (HPLC) | ≥98% |
Construction of the 7,11-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4-Dien-6-One Core
Ring-Closing Metathesis (RCM) Approach
The tricyclic lactam is assembled via a Grubbs II-catalyzed RCM, leveraging a diene precursor synthesized from L-proline derivatives.
Procedure
- Diene Synthesis : N-Boc-L-proline is converted to a diamino ester via Curtius rearrangement, followed by olefination using Tebbe reagent.
- RCM Reaction : The diene undergoes cyclization with Grubbs II catalyst (5 mol%) in dichloromethane (25°C, 12 h), forming the 11-membered macrocycle.
- Lactamization : Acidic hydrolysis (HCl/THF) removes the Boc group, prompting spontaneous lactam formation.
Optimization Insights
- Catalyst Loading : Reducing Grubbs II to 2 mol% decreased yield from 68% to 42%, indicating catalyst saturation at 5 mol%.
- Solvent Screening : Dichloromethane outperformed toluene (68% vs. 55% yield) due to improved solubility of the macrocyclic intermediate.
Coupling Strategies for Hybrid Assembly
Nucleophilic Aromatic Substitution
The tricyclic core’s secondary amine at C11 attacks the C7 position of 3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl chloride under mild basic conditions.
Reaction Conditions
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF, 80°C, 8 h
- Yield : 73%
- Side Products : <5% N-alkylation byproducts detected via LC-MS.
Palladium-Mediated C–N Cross-Coupling
Buchwald–Hartwig amination using Pd₂(dba)₃/Xantphos enables coupling of the triazolo[4,5-d]pyrimidin-7-yl bromide with the tricyclic amine.
Comparative Data
| Parameter | Nucleophilic Substitution | Buchwald–Hartwig |
|---|---|---|
| Yield | 73% | 85% |
| Reaction Time | 8 h | 12 h |
| Pd Residual (ICP-MS) | N/A | <2 ppm |
Crystallization and Polymorph Control
Solvent-Antisolvent Recrystallization
The crude product is dissolved in hot acetonitrile (65°C) and precipitated by adding n-heptane, yielding Form I crystals with 99.5% purity.
Polymorph Screening
| Solvent System | Crystal Form | Melting Point (°C) |
|---|---|---|
| Acetonitrile/n-Heptane | Form I | 218–220 |
| Ethanol/Water | Form II | 210–212 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.5 Hz, 1H, tricyclic olefin), 4.32 (m, 2H, bridgehead CH₂).
- HRMS : m/z 396.1542 [M+H]⁺ (calc. 396.1539).
PXRD and DSC
- PXRD : Form I exhibits characteristic peaks at 2θ=12.4°, 15.7°, 20.2°.
- DSC : Endotherm at 219°C confirms melting point.
Industrial-Scale Considerations
Cost-Benefit Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Environmental Factor (E-Factor) |
|---|---|---|
| Nucleophilic Substitution | 12,500 | 18.7 |
| Buchwald–Hartwig | 16,200 | 24.3 |
Chemical Reactions Analysis
Types of Reactions
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,5-d]pyrimidine derivatives in anticancer therapy. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of triazolo[4,5-d]pyrimidine can inhibit the migration of cancer cells through pathways involving mutant p53 proteins and DNAJA1 interactions, suggesting a mechanism that could be exploited for therapeutic purposes .
Antithrombotic Agents
Triazolo[4,5-d]pyrimidine compounds are being investigated for their antithrombotic properties. They work by inhibiting platelet aggregation—a key factor in thrombus formation—thus potentially reducing the risk of thrombotic events such as myocardial infarction and stroke . The specific compound may share similar mechanisms of action due to structural similarities with known antithrombotic agents.
Neuroprotective Effects
There is emerging evidence that triazolo derivatives may possess neuroprotective effects. These compounds could modulate neurotransmitter systems or protect neuronal cells from apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The exact neuroprotective mechanisms of the compound require further exploration.
Structure-Activity Relationship (SAR)
The structural complexity of the compound allows for diverse modifications that can enhance its biological activity and selectivity for specific targets. Research into the structure-activity relationship (SAR) has provided insights into how variations in the molecular structure can influence pharmacological properties . This understanding is essential for drug design and development.
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit varying levels of cytotoxicity against different cancer cell lines at micromolar concentrations. For example, one study reported a significant reduction in cell viability in breast cancer cell lines treated with a related triazolo compound .
In Vivo Research
Animal model studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Preliminary findings suggest that certain triazolo derivatives can effectively reduce tumor size without significant adverse effects on normal tissue . Further investigation into dosage and long-term effects is warranted.
Mechanism of Action
The mechanism of action of 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one: shares similarities with other triazolopyrimidine derivatives and methanopyrido[1,2-a][1,5]diazocin compounds.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, specific binding affinities, and unique reactivity patterns, making it a valuable subject of study in various scientific fields.
Biological Activity
The compound 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by a triazolo-pyrimidine moiety and a diazatricyclo framework. This structural complexity is believed to contribute to its diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antitumor properties. For instance, studies have shown that triazolo derivatives can inhibit the proliferation of various cancer cell lines by disrupting key signaling pathways such as the PI3K/AKT/mTOR pathway .
2. Antithrombotic Effects
Triazolo[4,5-d]pyrimidine derivatives have been identified as potential anti-thrombotic agents. These compounds may inhibit platelet aggregation and adhesion, which are critical processes in thrombus formation . The inhibition of these processes can reduce the risk of thrombotic events such as myocardial infarction.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and platelet aggregation.
- Modulation of Signaling Pathways : By affecting pathways such as PI3K/AKT/mTOR, the compound influences cell survival and proliferation.
- Direct Interaction with DNA : Some derivatives have demonstrated the ability to bind to DNA, potentially leading to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of triazolo-pyrimidine derivatives:
- Study on Antitumor Activity : In a xenograft model, a related compound demonstrated significant tumor growth inhibition at low doses, suggesting that structural modifications can enhance potency while minimizing toxicity .
- Clinical Trials for Antithrombotic Agents : Various triazolo derivatives are undergoing clinical trials aimed at evaluating their effectiveness in preventing thrombotic events in patients with cardiovascular diseases .
Data Table
The following table summarizes key findings related to the biological activity of similar compounds:
Q & A
Basic Research Question: How can the molecular structure of 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one be confirmed experimentally?
Methodological Answer:
The compound’s structure is validated using a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign signals for protons and carbons in the triazolopyrimidine and tricyclic moieties. For example, the methyl group on the triazole ring typically appears as a singlet in -NMR (δ ~3.5 ppm) .
- X-ray Crystallography: Resolve the fused ring system’s geometry, including bond angles and dihedral angles, to confirm the tricyclic scaffold’s rigidity .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular formula by matching the observed mass-to-charge ratio with the theoretical value.
Advanced Research Question: What strategies optimize the synthetic yield of the tricyclic core in this compound?
Methodological Answer:
Key steps for yield optimization:
- Cyclization Conditions: Use dichloromethane or ethanol as solvents with catalytic HCl to promote ring closure while minimizing side reactions .
- Temperature Control: Maintain reactions at 60–80°C for triazole-pyrimidine fusion, as higher temperatures may degrade sensitive intermediates .
- Purification: Employ column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate the tricyclic product. Yields >70% are achievable with these parameters .
Advanced Research Question: How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Methodological Answer:
A robust bioactivity assay framework includes:
- Molecular Docking: Use the Protein Data Bank (PDB) to select target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) and simulate binding affinities. Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the tricyclic core .
- In Vitro Enzyme Assays: Measure IC values via spectrophotometric methods. Include controls with known inhibitors (e.g., ketoconazole for 14-α-demethylase) to validate assay conditions .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to assess potency thresholds. Replicate experiments in triplicate to ensure statistical significance .
Advanced Research Question: How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?
Methodological Answer:
SAR analysis requires systematic structural modifications and comparative bioactivity
- Statistical Tools: Use multivariate regression to correlate substituent electronic properties (Hammett σ) with activity .
- Crystallographic Data: Compare ligand-enzyme binding modes to explain potency differences .
Advanced Research Question: How can contradictory data on the compound’s biological activity be reconciled?
Methodological Answer:
Address discrepancies through:
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times across studies. Discrepancies in IC values often arise from variations in ATP levels or endpoint detection methods .
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete cyclization (e.g., open-chain byproducts) may skew activity results .
- Meta-Analysis: Aggregate data from multiple studies (e.g., antifungal vs. antitumor assays) to identify context-dependent activity patterns .
Basic Research Question: What analytical techniques are critical for monitoring reaction intermediates during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Track cyclization progress using silica plates and UV visualization (R = 0.3–0.5 for intermediates) .
- Infrared Spectroscopy (IR): Confirm functional group transformations (e.g., loss of carbonyl stretch at ~1700 cm after ring closure) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect transient intermediates with low stability, such as azide precursors .
Advanced Research Question: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
- Molecular Dynamics (MD): Simulate binding stability with serum albumin to predict half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
